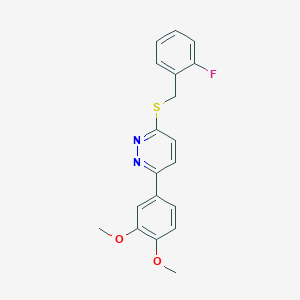

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-23-17-9-7-13(11-18(17)24-2)16-8-10-19(22-21-16)25-12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHQFTVASKNHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution with 3,4-Dimethoxyphenyl Group:

Thioether Formation: The 2-fluorobenzylthio group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a 2-fluorobenzyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether bond and formation of corresponding thiols and alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being sulfoxides, sulfones, alcohols, amines, and thiols.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Target Compound :

Antioxidant and Enzyme Inhibition Potential

The 3,4-dimethoxyphenyl group in curcumin analogs correlates with free radical scavenging (e.g., 3e: 89% DPPH inhibition at 50 µM) . If the target compound retains similar electron-donating capacity, it may exhibit antioxidant activity, though the pyridazine core’s electron-withdrawing nature could attenuate this effect.

Tyrosinase and Protease Inhibition

Curcumin analogs with dimethoxyphenyl groups show tyrosinase inhibition (e.g., 2e: IC₅₀ = 10.7 µM) . The target compound’s thioether linkage might interact with copper ions in tyrosinase’s active site, but steric hindrance from the 2-fluorobenzyl group could reduce efficacy.

Cytotoxicity and Selectivity

Curcumin analogs in are non-toxic to normal human lung cells (viability >90% at 50 µM) . The pyridazine core’s rigidity and fluorinated substituent in the target compound may improve metabolic stability, but fluorine’s electronegativity could introduce unforeseen off-target effects.

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine is a heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzylthio moiety. The synthesis typically involves several steps:

- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of the 3,4-Dimethoxyphenyl Group : Substitution reactions to incorporate this group onto the pyridazine ring.

- Attachment of the 2-Fluorobenzylthio Group : Nucleophilic substitution reactions involving thiol groups and halides under basic conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to enzymes or receptors, potentially modulating various biological pathways. This interaction can inhibit or activate pathways involved in disease processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study demonstrated that a related compound induced apoptosis in human bladder cancer cell lines by downregulating anti-apoptotic proteins such as XIAP .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Screening : It has shown activity against several bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for this compound are yet to be published.

- Comparison with Standard Drugs : Other compounds in the same class have been tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness compared to standard treatments like rifampicin .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine, and how do they influence its chemical reactivity?

- Answer : The compound features a pyridazine core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-fluorobenzylthio group. The dimethoxyphenyl moiety enhances solubility via methoxy groups’ electron-donating effects, while the thioether linkage enables nucleophilic substitution or oxidation reactions. The 2-fluorobenzyl group introduces steric and electronic effects that may modulate biological interactions. Characterization typically involves NMR (for substituent confirmation) and HPLC for purity assessment .

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

- Answer : Synthesis generally involves:

- Step 1 : Construction of the pyridazine core via condensation of hydrazine with a dicarbonyl precursor.

- Step 2 : Thioether formation via nucleophilic substitution using 2-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling with a palladium catalyst.

Key optimizations include temperature control (60–100°C for cross-coupling), solvent selection (polar aprotic solvents for substitution), and catalyst loading (1–5 mol% Pd) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Answer :

- 1H/13C NMR : Confirms substituent positions and electronic environments.

- HPLC-MS : Assesses purity and detects byproducts (e.g., sulfoxide derivatives).

- X-ray crystallography (if crystallizable): Resolves 3D structure and bond geometries.

- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1,200 cm⁻¹).

These methods ensure structural fidelity and reproducibility in synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assay systems?

- Answer : Contradictions may arise from assay-specific conditions (e.g., pH, redox environments) or off-target effects. Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Quantifies direct binding affinity to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions.

- Cellular thermal shift assays (CETSA) : Validates target engagement in live cells.

Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanism specificity .

Q. What strategies can optimize reaction yields when introducing the 2-fluorobenzylthio group under nucleophilic substitution conditions?

- Answer : Low yields (<50%) may result from competing elimination or solvent effects. Optimization strategies:

- Solvent polarity : Use DMF or DMSO to stabilize the transition state.

- Base selection : Replace K₂CO₃ with DBU for enhanced deprotonation.

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions.

- Catalytic additives : Add KI to facilitate halide displacement via an SN2 mechanism.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) improves recovery .

Q. How do structural modifications (e.g., oxidation of the thioether or methoxy group replacement) impact the compound’s bioactivity and physicochemical properties?

- Answer :

- Thioether → Sulfone : Oxidation with m-CPBA increases electrophilicity, potentially enhancing target binding but reducing membrane permeability.

- Methoxy → Hydroxy : Demethylation (via BBr₃) introduces hydrogen-bonding capacity, altering solubility and target affinity.

- Fluorine substitution : Replacing 2-F with Cl or CF₃ modulates steric bulk and lipophilicity (logP).

Table 1 : Substituent Effects on Properties

| Modification | Bioactivity Change | logP Shift | Solubility (μg/mL) |

|---|---|---|---|

| Thioether → Sulfone | ↑ Enzyme inhibition | +0.5 | ↓ 30% |

| Methoxy → Hydroxy | ↓ Cytotoxicity | -1.2 | ↑ 2x |

| 2-F → CF₃ | ↑ Selectivity | +1.0 | ↔ |

| Data derived from analogues in . |

Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?

- Answer :

- Molecular docking (AutoDock Vina) : Screens potential targets (e.g., kinases) using the compound’s 3D structure.

- Molecular Dynamics (MD) simulations (GROMACS) : Assesses binding stability over time.

- QSAR models : Correlates substituent electronic parameters (Hammett σ) with activity trends.

Validation via crystallographic data (e.g., PDB entries) ensures predictive accuracy .

Methodological Notes

- Synthesis Troubleshooting : Contamination with sulfoxides (common in thioether synthesis) requires rigorous inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) .

- Biological Assay Design : Include counter-screens against related targets (e.g., PDE isoforms) to confirm specificity. Use physiologically relevant concentrations (1–10 μM) to avoid artifactual effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.